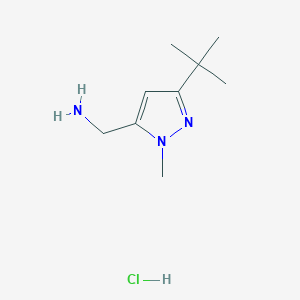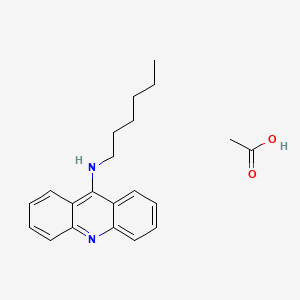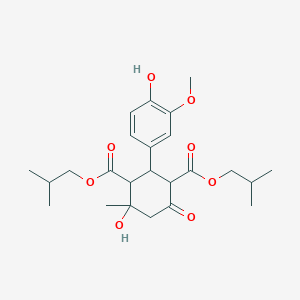
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is a peptide composed of eight amino acids: lysine, tyrosine, lysine, valine, proline, glutamine, and leucine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like E. coli. The peptide is then extracted and purified through various chromatographic techniques .
化学反応の分析
Types of Reactions
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine can undergo several types of chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
科学的研究の応用
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the secretion of anabolic hormones or act as an ergogenic supplement to enhance physical performance .
類似化合物との比較
Similar Compounds
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine derivative with similar properties.
L-alanyl-L-glutamine dipeptide: A dipeptide with applications in cell culture and pharmaceutical formulations.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes .
Uniqueness
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate various biological pathways makes it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
918424-40-5 |
|---|---|
分子式 |
C42H70N10O10 |
分子量 |
875.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H70N10O10/c1-24(2)22-32(42(61)62)50-37(56)30(17-18-34(46)54)48-40(59)33-12-9-21-52(33)41(60)35(25(3)4)51-38(57)29(11-6-8-20-44)47-39(58)31(23-26-13-15-27(53)16-14-26)49-36(55)28(45)10-5-7-19-43/h13-16,24-25,28-33,35,53H,5-12,17-23,43-45H2,1-4H3,(H2,46,54)(H,47,58)(H,48,59)(H,49,55)(H,50,56)(H,51,57)(H,61,62)/t28-,29-,30-,31-,32-,33-,35-/m0/s1 |
InChIキー |
PIKZLYAPWRPIJA-SIMWSORWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


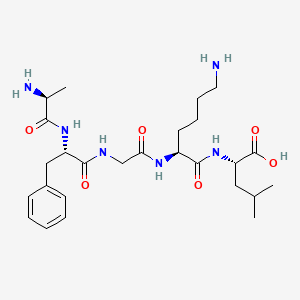

![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
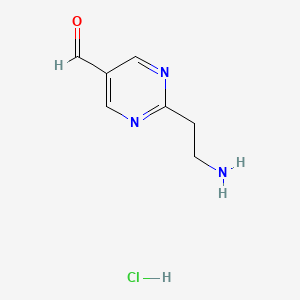
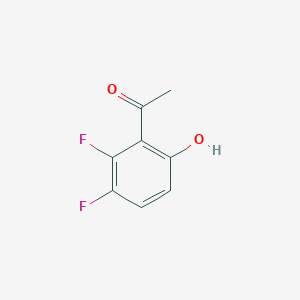
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

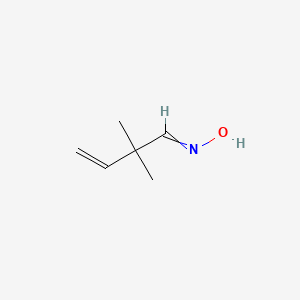

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
